molecular formula C17H16N2O3 B2531475 N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034568-72-2

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2531475
CAS No.: 2034568-72-2
M. Wt: 296.326
InChI Key: IFGYMDZKXYVYBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a carboxamide group. The amide nitrogen is substituted with a (5-cyclopropylpyridin-3-yl)methyl moiety, which introduces a pyridine ring modified with a cyclopropyl group.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-17(13-3-4-15-16(6-13)22-10-21-15)19-8-11-5-14(9-18-7-11)12-1-2-12/h3-7,9,12H,1-2,8,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGYMDZKXYVYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the benzo[d][1,3]dioxole core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the carboxamide group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an amine, such as 5-cyclopropylpyridin-3-ylmethylamine, under suitable conditions to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential anticancer properties and other therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins, while the cyclopropylpyridine group may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Activity

  • Electron-Withdrawing Groups : The trifluoromethyl group in IIc enhances α-amylase inhibition, likely via polar interactions with the enzyme’s active site .
  • Nitro Substitutions : MDC and ADC (6-nitro derivatives) exhibit cardiovascular activity, with lower DFT energy gaps (3.54 eV for MDC) correlating with higher reactivity and bioactivity .
  • Aromatic vs. Aliphatic Substituents : BNBC (naphthyl) and S807 (heptanyl) demonstrate divergent applications—STING agonism vs. flavor enhancement—highlighting substituent-dependent target specificity .

Physicochemical Properties

  • Lipophilicity : The cyclopropylpyridine group in the target compound likely increases logP compared to IIc (logP ~3.5) and S807 (logP ~4.2), balancing solubility and membrane permeability.
  • Electronic Effects : Pyridine’s electron-deficient nature may improve binding to targets like kinases or STING, similar to BNBC ’s naphthyl group enhancing STING interactions .

Metabolic and Toxicological Profiles

  • Metabolism : Aliphatic substituents (e.g., S807 ) undergo oxidative metabolism, while aromatic groups (e.g., IId ) may form reactive metabolites requiring toxicity screening .
  • Cytotoxicity: Phenoxy groups in IId confer anticancer activity but may pose hepatotoxicity risks, whereas the target compound’s cyclopropyl group could reduce such liabilities .

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound incorporates a benzo[d][1,3]dioxole moiety, known for its presence in various bioactive molecules, and a cyclopropylpyridine group that may influence its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

  • Benzo[d][1,3]dioxole Core : This structure is often associated with various biological activities, including anticancer properties.
  • Cyclopropylpyridine Group : This moiety can enhance the compound's interaction with biological targets due to its unique steric and electronic properties.

Molecular Formula : C17_{17}H16_{16}N2_2O3_3

IUPAC Name : N-[(5-cyclopropylpyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide

Anticancer Potential

Research indicates that compounds containing a benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines. The compound's ability to bind to specific targets involved in cancer progression suggests it may function as a potential therapeutic agent.

Compound IC50 (µM) Cell Line
EEDi-52850.3KARPAS422
Compound 1812KARPAS422

The above table summarizes findings from related studies showing the effectiveness of similar compounds in inhibiting cell growth.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Target Interaction : The compound may interact with proteins involved in cell signaling pathways related to cancer proliferation.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes that are crucial for tumor growth and survival.

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on EED Binding : A study demonstrated that a compound structurally related to this carboxamide effectively binds to EED (Embryonic Ectoderm Development) with an IC50 value indicating strong binding affinity. This suggests potential applications in targeting epigenetic regulators in cancer therapy .
  • Anticancer Activity Assessment : In vitro studies on analogs showed promising results in inhibiting cell growth across various cancer types, highlighting the importance of structural modifications for enhancing efficacy .

Q & A

Basic: What synthetic routes and purification methods are recommended for synthesizing N-((5-cyclopropylpyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?

The compound is synthesized via coupling reactions between functionalized pyridine and benzodioxole precursors. Key steps include:

  • Amide bond formation : Use coupling reagents like EDCl/HOBt or hypervalent iodine(III) reagents for efficient activation (e.g., PISA-mediated reactions) .
  • Purification : Silica gel column chromatography with solvent systems such as n-hexane:ethyl acetate (3:2) or gradient elution to isolate the product. Yields typically range from 70% to 95% depending on substituent steric effects .
  • Crystallization : For crystalline derivatives, optimize solvent mixtures (e.g., ethanol/water) to enhance purity and stability .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Critical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify proton environments (e.g., cyclopropane protons at δ 0.5–1.2 ppm, benzodioxole OCH2_2O at δ 5.9–6.1 ppm) and carbon assignments .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+Na]+^+ peaks) .
  • IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Elemental analysis : Validate purity (>95%) and stoichiometry .

Basic: What safety protocols are required for laboratory handling of this compound?

Based on structurally related benzodioxoles:

  • GHS hazards : Acute oral toxicity (Category 4, H302), skin/eye irritation (Category 2, H315/H319), and respiratory tract irritation (H335) .
  • Precautions : Use fume hoods, nitrile gloves, and safety goggles. Store in airtight containers away from oxidizers.
  • First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .

Advanced: How can contradictions between in vitro and in vivo biological activity data be resolved?

  • Pharmacokinetic profiling : Assess bioavailability and metabolite formation (e.g., via LC-MS/MS) to explain reduced in vivo efficacy observed in STZ-induced diabetic mice .
  • Dose optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) to identify therapeutic windows.
  • Model relevance : Validate in vitro assays (e.g., α-amylase inhibition) against clinically relevant endpoints (e.g., blood glucose reduction) .

Advanced: What catalytic strategies enable selective N-methylation of the carboxamide group?

  • Cobalt-catalyzed methylation : Use Co(acac)2_2 with methyl sources (e.g., trimethylaluminum) under inert conditions. Yields up to 94% are achievable for benzodioxole carboxamides .
  • Substituent effects : Ortho-substituents on the benzodioxole ring may reduce steric hindrance, enhancing methylation efficiency .

Advanced: How do structural modifications to the benzodioxole core impact receptor affinity?

  • SAR studies :
    • Pyridine substitution : Cyclopropyl groups at the 5-position enhance metabolic stability but may reduce solubility .
    • Benzodioxole substituents : Electron-withdrawing groups (e.g., trifluoromethyl) improve α-amylase inhibition (IC50_{50} ~30 µM), while bulky groups reduce target engagement .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to targets like STING or uPAR .

Advanced: What experimental designs are optimal for in vivo hypoglycemic studies?

  • Animal models : Use STZ-induced diabetic mice with randomized control groups (n=8–10). Monitor glucose levels weekly via tail-vein sampling .
  • Dosing : Administer 50 mg/kg/day orally for 4 weeks. Include positive controls (e.g., metformin) and measure HbA1c as a secondary endpoint .
  • Tissue analysis : Post-mortem histopathology of pancreatic islets to assess β-cell protection .

Advanced: How can solvent systems be optimized for chemoselective synthesis of derivatives?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor amidation, while non-polar solvents (e.g., toluene) enhance cyclization .
  • Temperature control : Lower temps (0–5°C) reduce side reactions during hypervalent iodine-mediated couplings .
  • Reaction monitoring : Use TLC or in situ FTIR to track intermediate formation .

Advanced: What toxicological assessments are critical for preclinical development?

  • NOEL studies : Conduct 90-day rat trials (20 mg/kg/day) to establish safety margins. Monitor organ weights, hematology, and histopathology .
  • Genotoxicity assays : Ames test for mutagenicity and micronucleus assay for chromosomal aberrations .
  • Respiratory toxicity : Evaluate lung function in rodents exposed to aerosolized compound .

Advanced: How can structural analogs be designed to enhance target selectivity?

  • Scaffold hopping : Replace benzodioxole with indole or naphthamide moieties to modulate STING agonist activity .
  • Bioisosteres : Substitute cyclopropyl with fluorinated groups (e.g., CF3_3) to improve metabolic stability without altering binding affinity .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands for targeted degradation of disease-related proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.